Itridal
Description
Structure
2D Structure
Properties
CAS No. |
8058-55-7 |
|---|---|
Molecular Formula |
C28H35N5O3S |
Molecular Weight |
521.7 g/mol |
IUPAC Name |
5-(cyclohexen-1-yl)-5-ethyl-1,3-diazinane-2,4,6-trione;N,N-dimethyl-3-pyrido[3,2-b][1,4]benzothiazin-10-ylpropan-1-amine |
InChI |
InChI=1S/C16H19N3S.C12H16N2O3/c1-18(2)11-6-12-19-13-7-3-4-8-14(13)20-15-9-5-10-17-16(15)19;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-5,7-10H,6,11-12H2,1-2H3;6H,2-5,7H2,1H3,(H2,13,14,15,16,17) |
InChI Key |
PBXSISUIHSLHCI-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CCCCC2.CN(C)CCCN1C2=CC=CC=C2SC3=C1N=CC=C3 |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CCCCC2.CN(C)CCCN1C2=CC=CC=C2SC3=C1N=CC=C3 |
Synonyms |
itridal |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
- Structural modifications : Substituting a hydroxyl group in this compound with a methyl group (Analog A) may enhance lipid solubility but reduce aqueous stability .
- Functional trade-offs : Analog B, though less potent than this compound, exhibits lower cytotoxicity, making it preferable for certain applications .
- Synthetic challenges : this compound’s synthesis requires rare catalysts, whereas analogs use cheaper reagents but with lower yields .
Methodological Considerations
Analytical techniques : Spectroscopy (NMR, IR), chromatography (HPLC), and calorimetry (DSC) would validate purity and properties .
Statistical rigor : Results must include error margins (e.g., ±SD) and significance testing (e.g., p-values) .
Reproducibility : Detailed protocols for synthesis and characterization ensure replicability .
Q & A
How to formulate focused research questions for studying Itridal’s biochemical mechanisms?
- Methodological Answer : Begin by narrowing the scope to specific interactions (e.g., enzyme inhibition, receptor binding) and align with gaps in existing literature. Ensure questions are testable, such as: "Does this compound inhibit [specific enzyme] in vitro, and what is the dose-response relationship?" Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. Validate feasibility through pilot studies and literature reviews .
Q. What statistical methods are appropriate for analyzing this compound’s dose-response data in preclinical studies?
- Answer : Use nonlinear regression models (e.g., log-logistic curves) to estimate EC₅₀/IC₅₀ values. Pair with ANOVA for group comparisons and Kaplan-Meier survival analysis for longitudinal toxicity data. Ensure power analysis is conducted to determine sample size adequacy .
Q. How to design a reproducible experimental protocol for synthesizing this compound?
- Answer : Document reaction conditions (temperature, catalysts, solvents) and purification steps (HPLC parameters, column specifications) in detail. Include validation steps such as NMR purity checks and cross-referencing with published synthetic pathways. Use standardized templates for procedural transparency .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s reported efficacy across in vivo vs. in vitro models?
- Answer : Apply triangulation by: (i) Replicating experiments under identical conditions; (ii) Validating assay specificity (e.g., ruling out off-target effects via CRISPR knockouts); (iii) Comparing pharmacokinetic data (e.g., bioavailability differences). Use meta-analysis to identify confounding variables (e.g., species-specific metabolism) .
Q. What strategies ensure ethical rigor in this compound’s clinical trial design while maintaining statistical power?
- Answer : Implement adaptive trial designs with predefined stopping rules for adverse events. Use stratified randomization to balance cohorts and blinded data review committees. Reference guidelines like CONSORT and include ethical oversight in protocols (e.g., informed consent for biomarker sampling) .
Q. How to integrate multi-omics data (proteomic, transcriptomic) to elucidate this compound’s mechanism of action?
- Answer : Employ pathway enrichment analysis (e.g., Gene Ontology, KEGG) and machine learning (e.g., random forests) to identify correlated biomarkers. Validate findings with orthogonal methods like siRNA silencing or Western blotting. Use platforms like Galaxy or KNIME for reproducible workflows .
Q. What methodologies address reproducibility challenges in this compound’s crystallography studies?
- Answer : Standardize crystal mounting protocols and temperature controls. Use multiple software suites (e.g., PHENIX, CCP4) for structure refinement. Deposit raw diffraction data in public repositories (e.g., PDB) for independent validation .
Data Management & Validation
Q. How to curate and share this compound-related research data compliant with FAIR principles?
- Answer : Store raw datasets in structured repositories (e.g., Zenodo, Figshare) with metadata tags (e.g., DOI, experimental conditions). Use version control (Git) for code and scripts. Adhere to domain-specific standards (e.g., MIAME for microarray data) .
Q. What analytical frameworks detect bias in this compound’s preclinical toxicity datasets?
- Answer : Apply sensitivity analysis to assess outlier impact. Use funnel plots for publication bias detection and bootstrapping to estimate confidence intervals. Cross-validate findings with external datasets or synthetic controls .
Interdisciplinary & Translational Research
Q. How to bridge computational and experimental approaches for optimizing this compound’s derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
